6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
CAS No.: 862976-03-2
Cat. No.: VC6874718
Molecular Formula: C14H7ClFN3S2
Molecular Weight: 335.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862976-03-2 |
|---|---|
| Molecular Formula | C14H7ClFN3S2 |
| Molecular Weight | 335.8 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19) |
| Standard InChI Key | FUOWKJNMKQIWQD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features two benzothiazole rings: one substituted with chlorine at the 6-position and the other with fluorine at the same position. The amine linkage at the 2-position of both rings introduces rotational flexibility while maintaining planar aromatic systems. This dual halogenation pattern is critical for electronic modulation, enhancing dipole interactions and potential binding affinity to biological targets .
Spectroscopic Characterization
While explicit NMR data for 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are unavailable, analogous compounds provide a basis for prediction. For example:
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1H-NMR: Peaks between δ 7.2–8.3 ppm correspond to aromatic protons on the benzothiazole rings, with splitting patterns reflecting fluorine and chlorine substituents .
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13C-NMR: Fluorine coupling (J = 240–270 Hz) and chlorine-induced deshielding would generate distinct signals for C-6 (108–114 ppm) and C-2 (158–164 ppm) .
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ESI-MS: A molecular ion peak at m/z ≈ 378 [M+H]+ is anticipated, consistent with the molecular formula C₁₃H₇ClFN₃S₂ .
Table 1: Predicted Spectroscopic Data
| Technique | Key Features |
|---|---|
| 1H-NMR | δ 7.2–8.3 (aromatic H), δ 5.2–5.3 (NH, exchangeable) |
| 13C-NMR | 108–114 ppm (C-6, fluorinated), 158–164 ppm (C-2, chlorinated) |
| IR | 3170 cm⁻¹ (N-H stretch), 1522 cm⁻¹ (C=N), 1262 cm⁻¹ (C-F) |
| ESI-MS | m/z 378 [M+H]+ |
Synthetic Pathways
Stepwise Synthesis Strategy
The compound can be synthesized via a two-step protocol derived from methods in and :
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Intermediate 1: 6-Chlorobenzo[d]thiazol-2-amine
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Intermediate 2: 6-Fluorobenzo[d]thiazol-2-amine
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Final Coupling
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Coupling Agent | EDC·HCl |
| Catalyst | DMAP |
| Reaction Time | 24 hours |
| Yield | 40–50% |
Biological Activity and Structure-Activity Relationships
Antimicrobial Efficacy
Derivatives of 6-chloro-2-aminobenzothiazole demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 µg/mL) and fungi (Candida albicans, MIC = 16 µg/mL) . The fluorine substituent may further potentiate efficacy by disrupting microbial cell wall synthesis .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
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LogP: Predicted ≈ 3.2 (moderate lipophilicity, suitable for oral absorption) .
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation enhancements .
Metabolic Stability
Benzothiazoles are susceptible to hepatic CYP3A4-mediated oxidation. Fluorine substitution at C-6 may reduce metabolic clearance compared to non-halogenated analogs .
Computational Modeling and Target Prediction
Molecular Docking Studies
In silico models using norovirus RNA-dependent RNA polymerase (RdRp) indicate strong binding affinity (−9.2 kcal/mol) via:
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